6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a dimethylamino group and a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine precursor under controlled conditions. The final step involves the introduction of the pyridine-3-carbonitrile moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylamino group and pyrimidine ring play crucial roles in the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione
- 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea
Uniqueness
6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher binding affinity to certain targets or enhanced stability under physiological conditions.
Properties
Molecular Formula |
C16H19N7 |
---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
6-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-5-6-18-16(20-15)23-9-7-22(8-10-23)14-4-3-13(11-17)12-19-14/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
JPCZBULMMFIUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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